molecular formula C10H12BrN B13447804 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13447804
M. Wt: 226.11 g/mol
InChI Key: VMDZDEYJZIJWGO-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 5-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

  • 8-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 5-Amino-1,2,3,4-tetrahydroisoquinoline

Comparison: 8-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

8-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3

InChI Key

VMDZDEYJZIJWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNCC2=C(C=C1)Br

Origin of Product

United States

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